2,4-Dimethoxyquinoline-3-carboxylic acid
Description
2,4-Dimethoxyquinoline-3-carboxylic acid is a quinoline derivative characterized by methoxy groups at positions 2 and 4 and a carboxylic acid moiety at position 2. The methoxy substituents in this compound likely enhance its electron-donating properties, influencing solubility, stability, and interactions with biological targets .
Properties
Molecular Formula |
C12H11NO4 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
2,4-dimethoxyquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO4/c1-16-10-7-5-3-4-6-8(7)13-11(17-2)9(10)12(14)15/h3-6H,1-2H3,(H,14,15) |
InChI Key |
MOTLBIPBNZTCMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC2=CC=CC=C21)OC)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Quinoline-3-carboxylic acid derivatives differ in substituent type (e.g., methoxy, hydroxy, amino) and position, which critically affect their physicochemical and biological properties.
Stability and Reactivity
- Decarboxylation Sensitivity: Quinoline-3-carboxylic acids with tertiary amino groups (e.g., 4-N-R,R'-amino derivatives) are prone to decarboxylation in ethanol, limiting their isolation . In contrast, 4-amino derivatives with at least one proton on the amino group (e.g., 20e) exhibit improved stability .
- Methoxy vs. Hydroxy Groups: Methoxy groups (as in this compound) confer greater chemical stability than hydroxy groups, which may participate in tautomerism or hydrogen bonding that complicates synthesis .
Key Research Findings
Substituent Position Matters: 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid (CAS 28027-16-9) and 4-hydroxy-6-methoxyquinoline-3-carboxylic acid (CAS 1688656-69-0) exhibit high structural similarity to this compound but differ in methoxy placement, which may alter bioavailability . 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS 15733-89-8) has a lower Log S value (-2.4), indicating poorer aqueous solubility compared to methoxy analogs .
Methoxy Groups Enhance Drug-Likeness: Methoxy substituents improve membrane permeability and metabolic stability, as seen in 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, which retain activity in vivo .
Preparation Methods
Reaction Protocol
-
Bromination : Treatment of 2,4-dimethoxybenzyl alcohol with PBr₃ in dichloromethane (DCM) generates the corresponding benzyl bromide.
-
Azide Formation : Displacement with sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) yields 2,4-dimethoxybenzyl azide.
-
Cyclization : Heating the azide with ethyl propiolate and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene induces cyclization to ethyl 2,4-dimethoxyquinoline-3-carboxylate.
-
Hydrolysis : Basic hydrolysis (e.g., NaOH in ethanol/water) converts the ester to the carboxylic acid.
Key Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | PBr₃, DCM, 1 h | 85–90% |
| Azide Formation | NaN₃, DMSO, 16 h | 75–80% |
| Cyclization | DDQ, toluene, 80°C, 5 h | 53% |
| Hydrolysis | NaOH, EtOH/H₂O, reflux | 90–95% |
This method offers regioselective control but requires careful handling of explosive intermediates (e.g., NaN₃). DDQ’s role in aromatization is critical; omitting it results in dihydroquinoline byproducts.
Gould-Jacobs Cyclization
The Gould-Jacobs reaction, traditionally used for quinolone synthesis, adapts well to methoxy-substituted quinolines. A modified approach involves cyclizing 2,4-dimethoxyaniline with ethoxycarbonyl acetylene equivalents (Figure 2).
Reaction Protocol
-
Condensation : 2,4-Dimethoxyaniline reacts with diethyl ethoxymethylenemalonate in acetic acid to form an enamine intermediate.
-
Cyclization : Thermal cyclization at 150–200°C produces ethyl 2,4-dimethoxyquinoline-3-carboxylate.
-
Hydrolysis : Acidic or basic hydrolysis yields the carboxylic acid.
Optimization Insights
Limitations
-
Competing side reactions (e.g., over-alkylation) necessitate precise stoichiometry.
-
Ethoxycarbonyl groups may hydrolyze prematurely under acidic conditions.
Chloroquinoline intermediates enable late-stage introduction of methoxy groups. For example, 2,4-dichloroquinoline-3-carboxylic acid undergoes sequential methoxylation (Figure 3).
Reaction Protocol
-
Synthesis of Dichloroquinoline : Cyclocondensation of 2-aminobenzoic acid with chlorinated malonyl derivatives yields 2,4-dichloroquinoline-3-carboxylic acid.
-
Methoxylation : Treatment with sodium methoxide (NaOMe) in methanol replaces chlorides with methoxy groups.
Key Data
Challenges
-
Harsh conditions (e.g., POCl₃) demand corrosion-resistant equipment.
-
Steric hindrance at C-2 and C-4 may reduce methoxylation efficiency.
Oxidation of Aldehyde Precursors
2,4-Dimethoxyquinoline-3-carbaldehyde serves as a direct precursor to the carboxylic acid via oxidation (Figure 4). While the aldehyde is synthesized via Vilsmeier-Haack formylation, this method’s reliance on benchchem.com excludes it per user constraints. Alternative oxidation routes include:
Reaction Protocol
-
Aldehyde Synthesis : Formylation of 2,4-dimethoxyquinoline using a Duff reaction (hexamine, trifluoroacetic acid).
-
Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic conditions converts the aldehyde to the carboxylic acid.
Key Data
| Step | Conditions | Yield |
|---|---|---|
| Formylation | Hexamine, TFA, 100°C | 50–55% |
| Oxidation | KMnO₄, H₂SO₄, 60°C | 85% |
Drawbacks
-
Low formylation yields due to competing side reactions.
-
KMnO₄ oxidation generates MnO₂ sludge, complicating purification.
Comparative Analysis of Methods
Q & A
Basic: What are the optimal synthetic conditions for 2,4-Dimethoxyquinoline-3-carboxylic acid in laboratory settings?
Methodological Answer:
The synthesis typically involves cyclization of methoxy-substituted precursors under controlled conditions. For example, a base like sodium ethoxide can facilitate cyclization of 2-aminobenzoylacetate derivatives, as demonstrated in analogous quinoline-4-carboxylic acid syntheses . Key parameters include:
- Temperature : Maintain 80–100°C to ensure reaction progression without decomposition.
- Solvent : Use anhydrous ethanol or tetrahydrofuran (THF) to stabilize intermediates.
- Catalyst : Sodium ethoxide (5–10 mol%) enhances ring closure efficiency.
Post-synthesis, recrystallization from ethanol/water mixtures (70:30 v/v) improves purity.
Basic: Which analytical techniques are prioritized for characterizing purity and structural integrity?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy group positions (δ 3.8–4.1 ppm for OCH₃) and carboxylic proton environments (δ 12–13 ppm) .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/0.1% formic acid gradient) quantify purity (>98% target).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 263.0692 (calculated for C₁₂H₁₁NO₅).
- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and quinoline ring vibrations (1600–1450 cm⁻¹) validate functional groups .
Advanced: How to resolve contradictions in reported reaction outcomes during quinoline ring modifications?
Methodological Answer:
Discrepancies often arise from substituent electronic effects or competing pathways. Systematic strategies include:
- Control Experiments : Compare outcomes under varying conditions (e.g., oxidizing agents like KMnO₄ vs. H₂O₂) to identify dominant pathways .
- Kinetic Studies : Monitor intermediate formation via in-situ UV-Vis or LC-MS to pinpoint rate-determining steps.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict regioselectivity for methoxy group reactivity at C2 vs. C4 positions .
Advanced: What computational methods predict reactivity in novel synthetic pathways?
Methodological Answer:
- DFT-Based Reactivity Descriptors : Calculate Fukui indices (using B3LYP/6-311+G(d,p)) to identify nucleophilic/electrophilic sites on the quinoline ring .
- Transition State Analysis : Locate energy barriers for key steps (e.g., cyclization) using QM/MM hybrid methods.
- Solvent Effects : COSMO-RS simulations assess solvent polarity impacts on reaction yields (e.g., THF vs. DMF) .
Advanced: How to design experiments for studying biological interactions with enzyme targets?
Methodological Answer:
- Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity to targets like topoisomerases or kinases. Include controls with unsubstituted quinoline analogs to isolate methoxy group effects .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) for ligand-enzyme interactions.
- Molecular Docking (AutoDock Vina) : Model binding poses of the carboxylic acid moiety with active-site residues (e.g., hydrogen bonds with Arg/Lys) .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions : Keep at –20°C under inert gas (Ar/N₂) to prevent oxidation of methoxy groups.
- Light Sensitivity : Use amber vials to avoid photodegradation (λ < 400 nm).
- Hygroscopicity : Store with desiccants (silica gel) due to carboxylic acid hygroscopicity .
Advanced: How to address solubility challenges in aqueous biological assays?
Methodological Answer:
- pH Adjustment : Dissolve in PBS (pH 7.4) with 1–5% DMSO (v/v) to enhance solubility via ionization of the carboxylic acid group (pKa ~2.5) .
- Co-Solvent Systems : Use cyclodextrin inclusion complexes (e.g., β-CD) to improve bioavailability.
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (50–100 nm) for sustained release in cell culture media .
Advanced: What strategies validate synthetic intermediates with conflicting spectral data?
Methodological Answer:
- 2D NMR (HSQC/HMBC) : Resolve ambiguities in methoxy group connectivity or ring substitution patterns .
- Isotopic Labeling : Introduce ¹³C at the carboxylic carbon to track reactivity in multi-step syntheses.
- X-ray Crystallography : Resolve crystal structures of key intermediates (e.g., methyl ester derivatives) to confirm regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
